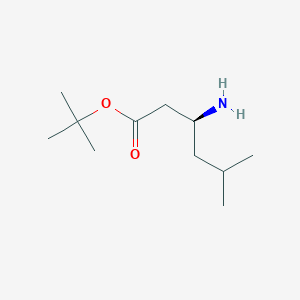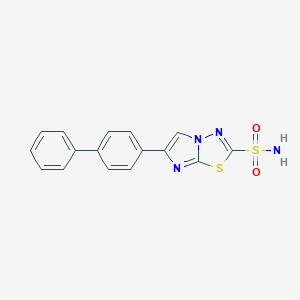![molecular formula C8H17ClO2 B071979 Butane, 1-[2-(2-chloroethoxy)ethoxy]- CAS No. 1120-23-6](/img/structure/B71979.png)
Butane, 1-[2-(2-chloroethoxy)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 1-[2-(2-chloroethoxy)ethoxy]-, commonly known as "Butylated Hydroxytoluene" (BHT), is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is also used in the production of plastics, rubber, and fuel additives. BHT has been extensively studied for its scientific research applications, particularly its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
Butane, 1-[2-(2-chloroethoxy)ethoxy]- works by donating a hydrogen atom to free radicals, which stabilizes them and prevents them from damaging cells. Butane, 1-[2-(2-chloroethoxy)ethoxy]- also chelates metal ions, which can catalyze the formation of free radicals.
Biochemische Und Physiologische Effekte
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of certain organisms, including fruit flies and mice. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to reduce the risk of certain types of cancer, including breast and lung cancer. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- in lab experiments is its stability. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a relatively stable compound and does not degrade easily, which makes it useful for long-term experiments. However, one limitation of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- is its potential to interfere with other compounds in the experiment. Butane, 1-[2-(2-chloroethoxy)ethoxy]- may react with other compounds in the experiment, which can lead to inaccurate results.
Zukünftige Richtungen
There are several potential future directions for research on Butane, 1-[2-(2-chloroethoxy)ethoxy]-. One area of research is its potential use in the treatment of Alzheimer's disease. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of research is the development of new synthetic antioxidants that are more effective than Butane, 1-[2-(2-chloroethoxy)ethoxy]-. Finally, there is potential for research on the use of Butane, 1-[2-(2-chloroethoxy)ethoxy]- in the production of biofuels. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to improve the stability of biodiesel, which could make it a useful additive for the biofuel industry.
Conclusion:
In conclusion, Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a synthetic antioxidant that has been extensively studied for its scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting para-cresol with isobutylene in the presence of sulfuric acid, followed by reaction with chlorine and sodium hydroxide. While Butane, 1-[2-(2-chloroethoxy)ethoxy]- has advantages for lab experiments, such as stability, it also has limitations, such as the potential to interfere with other compounds in the experiment. Future research on Butane, 1-[2-(2-chloroethoxy)ethoxy]- could include its potential use in the treatment of Alzheimer's disease, the development of new synthetic antioxidants, and its use in the production of biofuels.
Synthesemethoden
Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting 4-methylphenol (also known as "para-cresol") with isobutylene in the presence of sulfuric acid. The resulting product is then reacted with chlorine and sodium hydroxide to form Butane, 1-[2-(2-chloroethoxy)ethoxy]-.
Wissenschaftliche Forschungsanwendungen
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been extensively studied for its antioxidant properties. It is known to inhibit the oxidation of lipids, which can lead to the formation of harmful free radicals. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1120-23-6 |
|---|---|
Produktname |
Butane, 1-[2-(2-chloroethoxy)ethoxy]- |
Molekularformel |
C8H17ClO2 |
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
1-[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17ClO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
InChI-Schlüssel |
DZWMJKOIMKFXIJ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCl |
Kanonische SMILES |
CCCCOCCOCCCl |
Andere CAS-Nummern |
1120-23-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



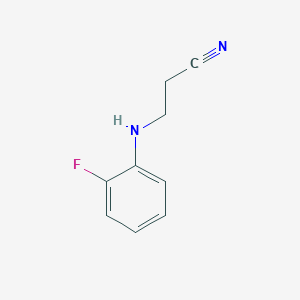
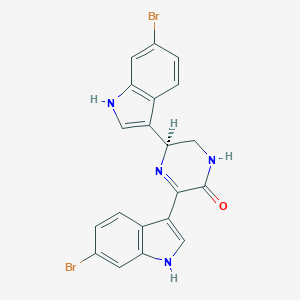
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
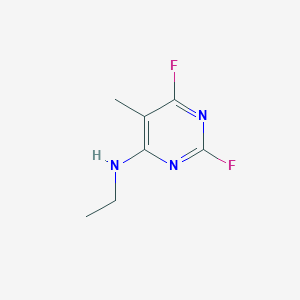
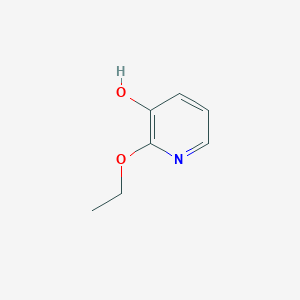
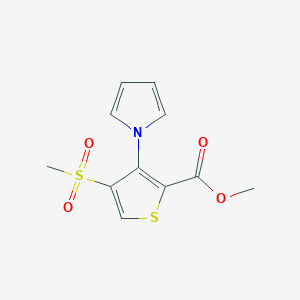
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
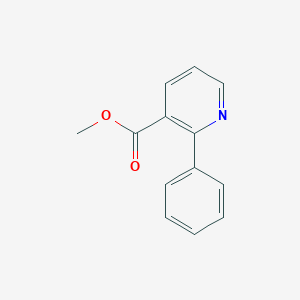
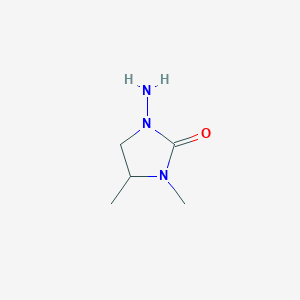
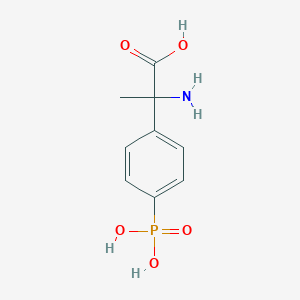
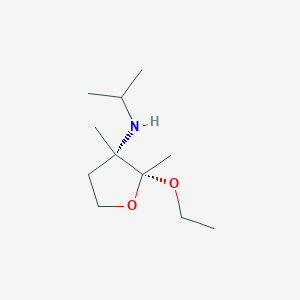
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
